molecular formula C16H14N2O2S B352657 3-(2-Methylphenyl)-5-(phenylamino)-1,3-thiazolidine-2,4-dione CAS No. 1008035-93-5

3-(2-Methylphenyl)-5-(phenylamino)-1,3-thiazolidine-2,4-dione

Cat. No.: B352657
CAS No.: 1008035-93-5
M. Wt: 298.4g/mol
InChI Key: JXBGOWBDRGWOJP-UHFFFAOYSA-N
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Description

3-(2-Methylphenyl)-5-(phenylamino)-1,3-thiazolidine-2,4-dione is a heterocyclic compound that belongs to the thiazolidine family This compound is characterized by its unique structure, which includes an aniline group and a thiazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methylphenyl)-5-(phenylamino)-1,3-thiazolidine-2,4-dione typically involves the reaction of aniline derivatives with thiazolidine-2,4-dione under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the aniline group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Various nucleophiles, often in the presence of a catalyst or under reflux conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, 3-(2-Methylphenyl)-5-(phenylamino)-1,3-thiazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has been studied for its anti-inflammatory, antimicrobial, and anticancer activities.

Industry: In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability.

Mechanism of Action

The mechanism of action of 3-(2-Methylphenyl)-5-(phenylamino)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular pathways, influencing processes such as cell proliferation and apoptosis.

Comparison with Similar Compounds

  • 5-Anilino-3-oxo-4-isothiazolecarbonitrile
  • 5-Anilino-3-phenyl-2-thiophenecarboxamide
  • 5-Anilino-3-[benzyl(methyl)amino]-6H-anthra[1,9-cd][1,2]oxazol-6-one

Comparison: Compared to these similar compounds, 3-(2-Methylphenyl)-5-(phenylamino)-1,3-thiazolidine-2,4-dione stands out due to its unique thiazolidine-2,4-dione core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-anilino-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-11-7-5-6-10-13(11)18-15(19)14(21-16(18)20)17-12-8-3-2-4-9-12/h2-10,14,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBGOWBDRGWOJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C(SC2=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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